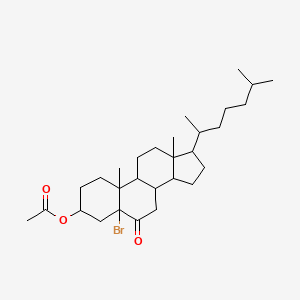
5-Bromo-6-oxocholestan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-oxocholestan-3-yl acetate is a synthetic derivative of cholestane, a saturated steroid. This compound is characterized by the presence of a bromine atom at the 5th position, a keto group at the 6th position, and an acetate ester at the 3rd position. It is a part of a broader class of cholestane derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxocholestan-3-yl acetate typically involves multiple steps, starting from cholestane or its derivatives. One common method includes the bromination of cholestane at the 5th position, followed by oxidation to introduce the keto group at the 6th position. The final step involves the esterification of the hydroxyl group at the 3rd position with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-oxocholestan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, potentially leading to the formation of more complex derivatives.
Reduction: The keto group at the 6th position can be reduced to a hydroxyl group.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group can yield 5-Bromo-6-hydroxycholestan-3-yl acetate, while substitution of the bromine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-oxocholestan-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex steroid derivatives.
Biology: Studies have explored its potential as a modulator of biological pathways, particularly those involving steroid hormones.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-oxocholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in steroid metabolism. The acetate ester may also influence its solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6-Beta-Bromo-7-Oxo-5-Alpha-Cholestan-3-Beta-Yl Acetate
- 5-Bromo-6-Beta-Hydroxy-5-Alpha-Cholestan-3-Beta-Yl Acetate
- 7-Alpha-Bromo-5-Alpha-Cholestan-3-Beta-Yl Benzoate
Uniqueness
5-Bromo-6-oxocholestan-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 6th position differentiates it from other cholestane derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
CAS No. |
14956-20-8 |
|---|---|
Molecular Formula |
C29H47BrO3 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[5-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H47BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25H,7-17H2,1-6H3 |
InChI Key |
YSMYGJURSXWFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)OC(=O)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















